tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate
Description
This compound is a boronic ester derivative featuring a benzothiazole core substituted with a tert-butyl carbamate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. The benzothiazole ring is a heterocyclic aromatic system with sulfur and nitrogen atoms, conferring unique electronic properties. The tert-butyl carbamate (Boc) group enhances solubility in organic solvents and acts as a protective group for amines in synthetic chemistry. The pinacol boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation in drug discovery and materials science .
Properties
CAS No. |
2750285-83-5 |
|---|---|
Molecular Formula |
C18H25BN2O4S |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate |
InChI |
InChI=1S/C18H25BN2O4S/c1-16(2,3)23-15(22)21-14-20-13-11(9-8-10-12(13)26-14)19-24-17(4,5)18(6,7)25-19/h8-10H,1-7H3,(H,20,21,22) |
InChI Key |
HHKLUWKSZYZOGG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=N3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester .
Chemical Reactions Analysis
tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form amines.
Scientific Research Applications
tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronic esters and acids.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, reactivity, and applications of the target compound with its analogues:
Key Differences
Electronic Effects :
- The benzothiazole core in the target compound introduces electron-withdrawing sulfur and nitrogen atoms, which polarize the boronic ester and enhance its reactivity in cross-couplings compared to purely phenyl-based analogues .
- Naphthalene derivatives (e.g., S13) exhibit extended conjugation, favoring applications in optoelectronic materials but may suffer from steric hindrance in coupling reactions .
However, this group improves solubility and stability during purification .
Synthetic Yields :
- Phenyl-based analogues (e.g., compound 12) achieve higher yields (65% from bromoarenes) compared to heterocyclic derivatives due to reduced steric and electronic complexity .
Biological Relevance :
- Benzothiazoles are privileged scaffolds in medicinal chemistry, with demonstrated activity against topoisomerases and plasmodial targets . The target compound may thus have superior bioactivity compared to phenyl or naphthalene analogues.
Physical and Spectroscopic Data
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of Boc group) and ~1365 cm⁻¹ (B–O stretch) .
- HRMS : Expected [M+Na]⁺ for C₁₈H₂₃BN₂O₄S is ~397.1 (calculated using isotopic patterns in ).
- NMR : Benzothiazole protons typically resonate at δ 7.5–8.5 ppm (aromatic), with tert-butyl groups at δ 1.2–1.4 ppm .
Biological Activity
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate the existing research on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
The compound can be characterized by the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 1310404-00-2 |
| Molecular Formula | C23H37BN2O5 |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine-1-carboxylate |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the dioxaborolane moiety followed by coupling with benzothiazole derivatives. A common approach is to utilize a piperazine scaffold to enhance solubility and biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may interfere with cancer cell proliferation by inducing apoptosis through various pathways such as caspase activation and modulation of Bcl-2 family proteins.
- Case Studies : In vitro studies have shown that related compounds demonstrate cytotoxicity against various cancer cell lines including pancreatic cancer (DAN-G) and breast cancer cells.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Studies have reported moderate to significant antibacterial and antifungal activities against pathogens such as:
- Escherichia coli
- Staphylococcus aureus
These activities suggest potential applications in treating infections caused by resistant strains.
Cholinesterase Inhibition
Inhibitory effects on cholinesterase enzymes have been noted in related compounds. This indicates potential use in neurodegenerative diseases such as Alzheimer's disease by enhancing acetylcholine levels in synaptic clefts.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria |
| Cholinesterase Inhibition | Selective inhibition observed with IC50 values comparable to known inhibitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
